molecular formula C16H19ClN4O3 B12912142 N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide CAS No. 89758-15-6

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide

Cat. No.: B12912142
CAS No.: 89758-15-6
M. Wt: 350.80 g/mol
InChI Key: DSENBHMHFBZYCL-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide is a synthetic 1,3,4-oxadiazole derivative with a 2-chlorophenyl substituent at the 5-position of the oxadiazole ring and a morpholine-containing butanamide group at the 2-position. The 1,3,4-oxadiazole scaffold is well-documented for its role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications .

Properties

CAS No.

89758-15-6

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylbutanamide

InChI

InChI=1S/C16H19ClN4O3/c17-13-5-2-1-4-12(13)15-19-20-16(24-15)18-14(22)6-3-7-21-8-10-23-11-9-21/h1-2,4-5H,3,6-11H2,(H,18,20,22)

InChI Key

DSENBHMHFBZYCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Morpholinobutanamide Moiety: The final step involves the coupling of the oxadiazole derivative with a morpholinobutanamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It has potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with two antifungal 1,3,4-oxadiazoles, LMM5 and LMM11 , reported by Kioshima et al. (2018) . Below is a detailed comparison:

Structural and Functional Differences

Feature Target Compound LMM5 LMM11
Oxadiazole Substituents 5-(2-Chlorophenyl), 2-(4-morpholinylbutanamide) 5-(4-Methoxyphenylmethyl), 2-(benzyl(methyl)sulfamoyl) 5-(Furan-2-yl), 2-(cyclohexyl(ethyl)sulfamoyl)
Key Functional Groups Chlorine, morpholine, butanamide Methoxy, sulfamoyl Furan, sulfamoyl
Molecular Weight ~377.84 g/mol (calculated) ~551.63 g/mol (reported) ~503.62 g/mol (reported)
Reported Bioactivity Not available Antifungal (C. albicans), TrxR inhibition Antifungal (C. albicans), TrxR inhibition

Key Observations

The morpholine moiety in the target compound likely increases aqueous solubility relative to the sulfamoyl groups in LMM5 and LMM11, which are bulkier and more hydrophobic.

Mechanistic Implications: LMM5 and LMM11 inhibit thioredoxin reductase (TrxR), a critical enzyme in fungal redox homeostasis .

Antifungal Potential: LMM5 and LMM11 demonstrated efficacy against C. The target compound’s structural divergence precludes direct potency comparisons without experimental validation.

Research Findings and Hypotheses

  • Structural Advantages of the Target Compound :

    • The morpholine-butaneamide linker may confer better pharmacokinetic properties (e.g., metabolic stability) compared to the rigid sulfamoyl groups in LMM5/LMM11.
    • The 2-chlorophenyl group could enhance target binding via halogen bonding, a feature absent in LMM5/LMM11.
  • Limitations and Knowledge Gaps: No direct antifungal or enzymatic data exist for the target compound, making mechanistic predictions speculative. The role of the oxadiazole ring’s electronic properties (modulated by chlorine vs. methoxy/furan substituents) in TrxR inhibition remains unexplored.

Biological Activity

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant studies that highlight its significance in medicinal chemistry.

The molecular formula of this compound is C12H14ClN3O2C_{12}H_{14}ClN_3O_2, with a molecular weight of approximately 300.141 g/mol. The compound features a morpholine ring and a 1,3,4-oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₄ClN₃O₂
Molecular Weight300.141 g/mol
LogP3.997
Polar Surface Area71.51 Ų

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. A study by Saxena et al. (1983) demonstrated that derivatives of oxadiazoles showed activity against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

Another area of interest is the compound's potential anticancer activity. Preliminary studies have indicated that oxadiazole derivatives can inhibit tumor growth in vitro and in vivo. For instance, a study highlighted the ability of specific oxadiazole derivatives to induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. The presence of the morpholine group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar oxadiazole derivatives:

  • Study on Antimicrobial Activity : Saxena et al. reported that certain oxadiazole derivatives exhibited strong antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research conducted by Agarwal et al. (1983) demonstrated that oxadiazole compounds could significantly reduce tumor size in animal models, suggesting their potential as anticancer agents .
  • Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability .

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